![molecular formula C32H24BrF3N4O3 B2803651 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-(trifluoromethyl)phenyl)amino)formamide CAS No. 1796916-64-7](/img/structure/B2803651.png)
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-(trifluoromethyl)phenyl)amino)formamide
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Description
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-(trifluoromethyl)phenyl)amino)formamide is a useful research compound. Its molecular formula is C32H24BrF3N4O3 and its molecular weight is 649.468. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-(trifluoromethyl)phenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-(trifluoromethyl)phenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
a. Anticancer Agents: Borate-containing compounds have been investigated for their antitumor properties. This compound could serve as a scaffold for designing novel anticancer agents. Researchers might explore its interactions with cellular targets, such as enzymes or receptors involved in cancer pathways.
b. Enzyme Inhibitors: Given its borate moiety, this compound could act as an enzyme inhibitor. By targeting specific enzymes involved in disease processes, it may contribute to drug development. Researchers would need to study its binding affinity and selectivity against relevant enzymes.
c. Antibacterial and Antifungal Agents: Sulfonamide derivatives have a long history as antibacterial and antifungal drugs. This compound’s dual functionality could enhance its efficacy against microbial pathogens. Investigating its activity against specific strains and mechanisms of action would be crucial.
Organic Synthesis and Chemical Transformations
Boronic acid compounds play a vital role in organic synthesis. Here’s how this compound fits in:
a. Diols Protection: In drug synthesis, boronic acids protect diols during chemical transformations. Researchers could explore its utility in specific synthetic routes.
b. Suzuki Coupling and Asymmetric Synthesis: Boronic acid derivatives participate in Suzuki coupling reactions and asymmetric synthesis. Investigating this compound’s reactivity in these contexts would be valuable.
properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24BrF3N4O3/c1-19-9-5-6-12-22(19)27(41)18-40-26-14-8-7-13-23(26)28(20-10-3-2-4-11-20)38-29(30(40)42)39-31(43)37-25-16-15-21(33)17-24(25)32(34,35)36/h2-17,29H,18H2,1H3,(H2,37,39,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIMGGJOVFAPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C=C(C=C4)Br)C(F)(F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24BrF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-(trifluoromethyl)phenyl)amino)formamide |
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